4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of two fluorine atoms at positions 4 and 6, a methyl group at position 3, and a carboxylic acid group at position 2 on the indole ring. The unique substitution pattern of this compound makes it an interesting subject for chemical and biological research.
Mechanism of Action
Target of Action
It is known that indole derivatives, such as 4,6-difluoro-3-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other cyclization methods.
Introduction of fluorine atoms: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4,6-Difluoro-3-methyl-1H-indole-2-carboxaldehyde or this compound derivatives.
Reduction: Formation of 4,6-Difluoro-3-methyl-1H-indole-2-methanol or 4,6-Difluoro-3-methyl-1H-indole-2-carboxaldehyde.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
- 4,6-Difluoroindole-2-carboxylic acid
- 3-Methylindole-2-carboxylic acid
- 4,6-Difluoro-1H-indole-2-carboxylic acid
Comparison: 4,6-Difluoro-3-methyl-1H-indole-2-carboxylic acid is unique due to the specific combination of fluorine atoms, a methyl group, and a carboxylic acid group on the indole ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
4,6-difluoro-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-4-8-6(12)2-5(11)3-7(8)13-9(4)10(14)15/h2-3,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUTWPREYFGBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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